molecular formula C13H23NO5 B13085428 Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate

Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate

Cat. No.: B13085428
M. Wt: 273.33 g/mol
InChI Key: KCFSGLTVTLEICB-CSKARUKUSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate is a chemically modified amino acid derivative featuring strategic protective groups that enhance its utility in synthetic organic chemistry and pharmaceutical research. This compound contains both a tert-butoxycarbonyl (Boc) protected amine functionality and a terminal hydroxyl group, creating a versatile scaffold for multi-step synthetic applications. The Boc protecting group, characteristic of this compound class , provides exceptional stability under basic conditions and mild reaction conditions while allowing selective deprotection under acidic conditions. The extended carbon chain with terminal hydroxyl group offers additional functionalization potential through oxidation, esterification, or etherification reactions. The conjugated ester system enhances the molecule's reactivity for various transformations, making it particularly valuable for synthesizing complex natural products, pharmaceutical intermediates, and bioactive molecules. Researchers utilize this compound in peptide mimetics development, prostaglandin analogs synthesis , and as a building block for structurally complex targets. The terminal hydroxyl group enables conjugation to solid supports or incorporation into larger molecular architectures, while the Boc-protected amino group serves as a key feature in multi-directional synthesis strategies. This compound is offered exclusively for research applications in synthetic chemistry, medicinal chemistry, and drug discovery programs. FOR RESEARCH USE ONLY. NOT FOR HUMAN CONSUMPTION.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

methyl (E)-7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(16)18-4)8-6-5-7-9-15/h8,15H,5-7,9H2,1-4H3,(H,14,17)/b10-8+

InChI Key

KCFSGLTVTLEICB-CSKARUKUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C/CCCCO)/C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(=CCCCCO)C(=O)OC

Origin of Product

United States

Preparation Methods

Protection of the Amino Group

  • The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This step is crucial to avoid side reactions involving the free amine during subsequent steps.
  • The Boc protection is typically carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures (0 °C to room temperature) to maximize selectivity and yield.

Esterification of the Carboxyl Group

  • The carboxylic acid precursor is esterified using methanol under acidic or catalytic conditions to form the methyl ester.
  • Common catalysts include sulfuric acid or acidic ion-exchange resins.
  • This reaction is generally performed under reflux to drive the equilibrium toward ester formation.

Cross-Coupling and Chain Assembly

  • The carbon chain assembly may involve nickel-catalyzed cross-electrophile coupling or other transition-metal catalyzed coupling reactions to form the carbon skeleton with the correct substitution pattern.
  • Selective reduction of triple bonds to double bonds can be achieved using nickel boride catalysts , which offer better selectivity than Lindlar catalysts in some cases.

Final Deprotection and Purification

  • The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) , to yield the free amine if desired.
  • Purification is generally done by column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures.
  • Preparative thin-layer chromatography (TLC) can be used for small-scale purification of intermediates.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Notes Typical Yield (%)
Amino group Boc protection Boc2O, NaOH or Et3N, DCM, 0 °C to RT Protects amine, prevents side reactions 85–95
Esterification Methanol, H2SO4 or acid catalyst, reflux Converts acid to methyl ester 80–90
Aldol reaction d-Proline catalyst, pivalaldehyde, acetone Forms β-hydroxy ketone intermediate 70–85
Hydroxyl protection TBSOTf, 2,6-lutidine, CH2Cl2, 0 °C Protects hydroxyl groups during subsequent steps 90–95
Cross-electrophile coupling Ni catalyst, suitable ligands, inert atmosphere Forms carbon chain with double bond 60–80
Selective reduction Ni boride catalyst, mild conditions Reduces triple to double bond selectively 75–90
Boc deprotection TFA, room temperature Removes Boc group to free amine 90–95
Purification Column chromatography, preparative TLC Ensures product purity Variable

Research Findings and Improvements

  • A 2014 study improved the large-scale synthesis of related amino acid derivatives by optimizing the aldol reaction catalyzed by d-proline and refining the protection/deprotection steps to increase yield and scalability.
  • Use of flow microreactor systems has been reported to enhance the efficiency and sustainability of these syntheses by allowing precise control of reaction times and temperatures, minimizing side reactions.
  • Selective reduction using nickel boride catalysts has been shown to provide better selectivity and yields compared to traditional Lindlar catalysts for converting alkynes to alkenes in the carbon chain.
  • The Boc protection strategy remains the gold standard for amine protection due to its stability under a variety of conditions and facile removal under mild acidic conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of saturated compounds

    Substitution: Formation of free amines

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing selective reactions at other functional sites. The hydroxyl and double bond functionalities enable various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name Key Functional Groups Structural Differences vs. Target Compound Reference
Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate Boc-amine, methyl ester, 7-hydroxyhept-2-enoate Reference compound
Methyl 3-(2-{4-[...]}oxazolo[4,5-b]pyridin-6-yl)propanoate (Compound 9) Boc-amine, oxazolo-pyridine, methyl ester Oxazolo-pyridine heterocycle vs. hydroxylated chain
tert-Butyl 3-methyl-2-...dodecahydrophenanthrene-1-carboxylate (Compound 8) Boc-amine, indole, phenanthrene Bulky phenanthrene group; no hydroxyl or enoate
Methyl 2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoate Boc-amine, methyl ester, 4-methylpent-4-enoate Shorter chain; terminal alkene vs. hydroxyl
2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde (Example 114) Aldehyde, methoxyethylamine, difluoro No Boc-amine or ester; aromatic aldehyde core

Key Observations:

  • Compound 9 (Oxazolo-Pyridine Derivative): The oxazolo-pyridine heterocycle introduces aromaticity and rigidity, reducing solubility in polar solvents compared to the hydroxylated hept-2-enoate chain of the target compound. This structural difference may also alter reactivity in cross-coupling reactions .
  • In contrast, the hydroxyl group in the target compound enhances aqueous solubility .
  • 4-Methylpent-4-enoate Analog (CAS:173306-83-7): The terminal alkene in this analog offers a site for electrophilic additions (e.g., epoxidation), whereas the hydroxyl group in the target compound enables hydrogen bonding and oxidative sensitivity. Safety protocols for handling both compounds emphasize flammability risks due to ester groups .
  • Example 114 (Benzaldehyde Derivative): The absence of a Boc-amine and ester moiety limits direct functional comparability. However, the methoxyethylamine side chain highlights how ether linkages can modulate solubility, a feature absent in the target compound .

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound enhances polar solvent compatibility (e.g., methanol/water mixtures), whereas analogs like Compound 8 exhibit preferential solubility in chlorinated solvents .
  • Thermal Stability: Boc-protected compounds generally decompose above 150°C. The conjugated enoate system in the target compound may reduce thermal stability relative to saturated analogs like CAS:173306-83-7 .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate is a compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including a methyl ester group, a tert-butoxycarbonyl protecting group, and a hydroxyl group on the hept-2-enoate backbone, contribute to its biological activity and applications. This article provides a detailed overview of its biological activity, including interaction studies, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C13H23NO5
  • Molecular Weight : 273.33 g/mol
  • Key Functional Groups :
    • Methyl ester
    • Tert-butoxycarbonyl (Boc) protecting group
    • Hydroxyl group

Synthesis Overview

The synthesis of this compound typically involves multiple steps that allow for the introduction of various functional groups. This multi-step synthesis is crucial for creating intermediates that can be further modified to yield biologically active molecules.

Interaction Studies

While specific binding data for this compound is limited, similar compounds have shown promising interactions with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been tested for their ability to inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
  • Receptor Binding : Some derivatives have demonstrated binding affinity to receptors that mediate neurotransmitter release and pain pathways.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anti-inflammatory Agents : Due to its structural similarities with known anti-inflammatory compounds, it may possess similar properties.
  • Anticancer Activity : Research suggests that derivatives of this compound could be explored for their anticancer effects, particularly in targeting specific cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameCAS NumberSimilarityUnique Features
(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate63658-16-20.92Shorter carbon chain; different double bond position
Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate59524-07-10.80Contains a benzyl group; different protective group
Ethyl 2-((tert-butoxycarbonyl)amino)acetate14719-37-00.75Shorter carbon chain; simpler structure
Methyl 4-methyl-3-hydroxyhept-6-enoateNot availableN/ADifferent functional groups; potential for different reactivity

This table illustrates how the unique combination of functional groups in this compound distinguishes it from other compounds in its class.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study evaluated a series of compounds related to this compound for their ability to inhibit cyclooxygenase (COX) enzymes. Results indicated that certain derivatives exhibited significant inhibition, suggesting potential as anti-inflammatory agents.
  • Anticancer Activity Assessment : In vitro studies on derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was hypothesized to involve apoptosis induction.

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